molecular formula C23H44O8 B14355527 3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate CAS No. 91598-45-7

3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate

Cat. No.: B14355527
CAS No.: 91598-45-7
M. Wt: 448.6 g/mol
InChI Key: FWANMWWVYSZGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate is a chemical compound known for its unique structure and properties. It is a member of the polyether family, characterized by multiple ether linkages within its molecular structure. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate typically involves the reaction of 3,6,9,12,15,18-Hexaoxahexacosan-1-ol with prop-2-enoic acid (acrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler alcohols or ethers.

    Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-enoate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Production of alcohols and simpler ethers.

    Substitution: Generation of substituted ethers and esters.

Scientific Research Applications

3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of biological membranes and as a component in drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceuticals and as a stabilizer for active ingredients.

    Industry: Applied in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate involves its interaction with molecular targets through its ether linkages and prop-2-enoate group. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Similar polyether structure with hydroxyl groups.

    3,6,9,12,15,18-Hexaoxaicosane: Another polyether with a similar backbone but different functional groups.

    3,6,9,12,15,18-Hexaoxadotriacontan-1-ol: A longer polyether chain with similar properties.

Uniqueness

3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate is unique due to its specific combination of ether linkages and the prop-2-enoate group, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

91598-45-7

Molecular Formula

C23H44O8

Molecular Weight

448.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C23H44O8/c1-3-5-6-7-8-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-22-31-23(24)4-2/h4H,2-3,5-22H2,1H3

InChI Key

FWANMWWVYSZGBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCOCCOCCOC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.